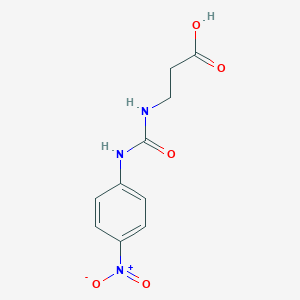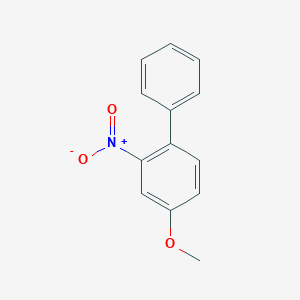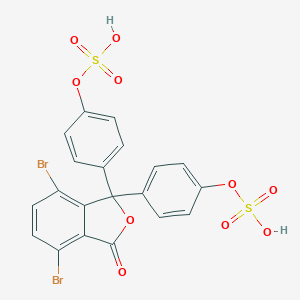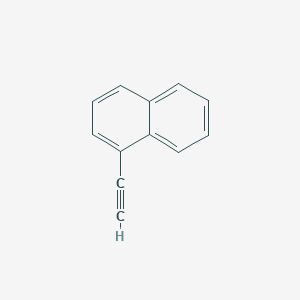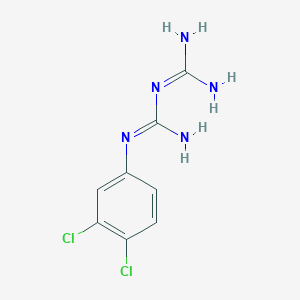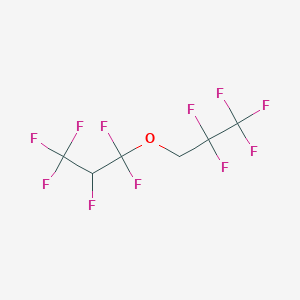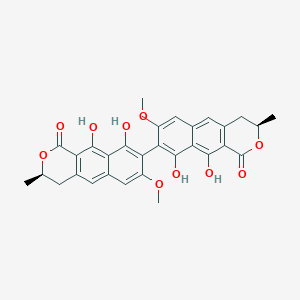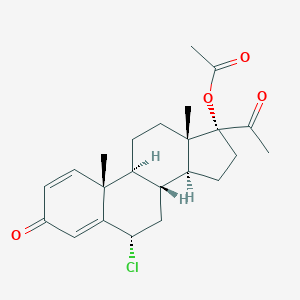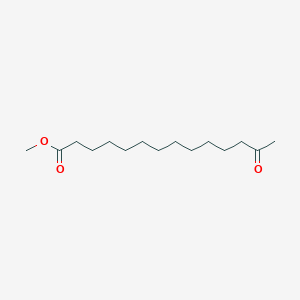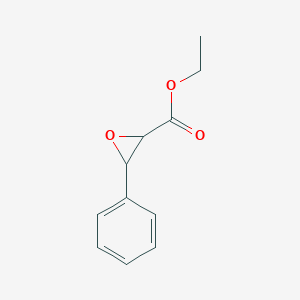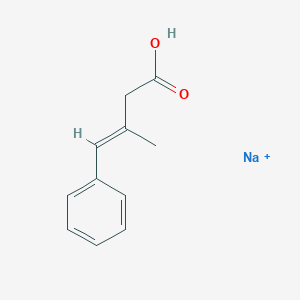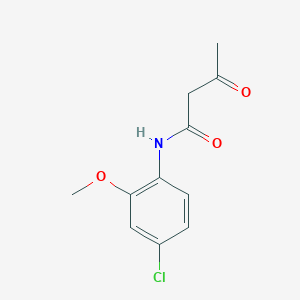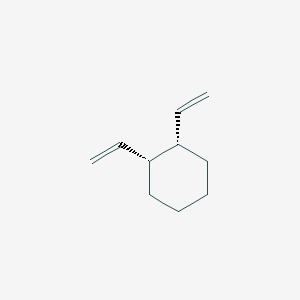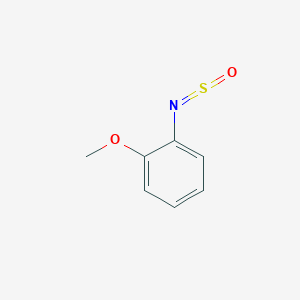
o-Anisidine, N-sulfinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Anisidine, N-sulfinyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound with a wide range of applications, including its use as a pharmaceutical intermediate, a dye intermediate, and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of o-Anisidine, N-sulfinyl- is not fully understood. However, it is thought to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
O-Anisidine, N-sulfinyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, o-Anisidine, N-sulfinyl- has been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using o-Anisidine, N-sulfinyl- in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as in biological assays to study its various biological activities. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of o-Anisidine, N-sulfinyl-. One area of research is the development of novel compounds based on the structure of o-Anisidine, N-sulfinyl-. These compounds could have improved biological activities and could be used as potential drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of o-Anisidine, N-sulfinyl- and its potential applications in scientific research.
Métodos De Síntesis
O-Anisidine, N-sulfinyl- can be synthesized through a series of chemical reactions, starting with the reaction between o-anisidine and sulfur dioxide. The resulting product is then reacted with hydrogen peroxide to form the final product, o-Anisidine, N-sulfinyl-. This synthesis method is efficient and has been widely used in the pharmaceutical and dye industries.
Aplicaciones Científicas De Investigación
O-Anisidine, N-sulfinyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a reagent in organic synthesis to produce various compounds.
Propiedades
Número CAS |
17419-98-6 |
|---|---|
Nombre del producto |
o-Anisidine, N-sulfinyl- |
Fórmula molecular |
C7H7NO2S |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
1-methoxy-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-5-3-2-4-6(7)8-11-9/h2-5H,1H3 |
Clave InChI |
HOFPSCVXLWFARI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=S=O |
SMILES canónico |
COC1=CC=CC=C1N=S=O |
Sinónimos |
2-Methoxy-N-sulfinylaniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




